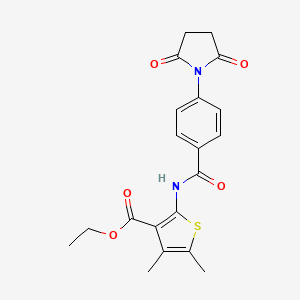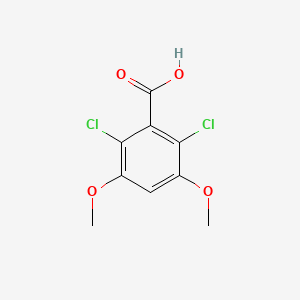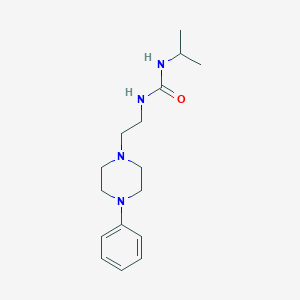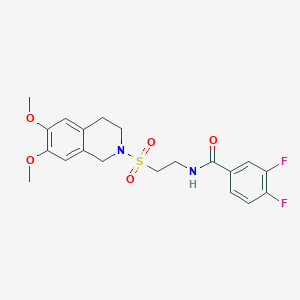
N-(2-((6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)磺酰基)乙基)-3,4-二氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide” is a complex organic compound. It contains a dihydroisoquinoline group, which is a common structural motif in many biologically active natural products and pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a dihydroisoquinoline group, a sulfonyl group, and a benzamide group. The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 333.37 and a melting point of 261-262°C . More detailed properties would require further experimental analysis.科学研究应用
Oxidative α-Cyanation
The compound can be used in the oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs). This process is accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions . This method has a wide range of applications in natural product synthesis .
Synthesis of Tetrahydroisoquinoline Carboxylic Acids
The compound can be used in the synthesis of tetrahydroisoquinoline carboxylic acids . These acids are important building blocks for the synthesis of natural products and synthetic pharmaceuticals . The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Synthesis of Biologically Active Derivatives
The compound can be used in the synthesis of biologically active derivatives . Tetrahydroisoquinolines (THIQs) containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Synthesis of Anti-Inflammatory Compounds
The compound can be used in the synthesis of anti-inflammatory compounds . This is due to the presence of the tetrahydroisoquinoline structure in the compound, which is a common feature in many anti-inflammatory drugs .
Synthesis of Anti-Viral Compounds
The compound can be used in the synthesis of anti-viral compounds . Again, the tetrahydroisoquinoline structure in the compound plays a crucial role in this application .
Synthesis of Anti-Fungal Compounds
The compound can be used in the synthesis of anti-fungal compounds . The tetrahydroisoquinoline structure in the compound is a key component in many anti-fungal drugs .
Synthesis of Anti-Cancer Compounds
The compound can be used in the synthesis of anti-cancer compounds . The tetrahydroisoquinoline structure in the compound is a common feature in many anti-cancer drugs .
Treatment of Parkinson’s Disease
The compound can be used in the treatment of Parkinson’s disease . 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, a derivative of the compound, has been used traditionally for the treatment of Parkinson’s disease .
未来方向
作用机制
Target of action
The compound belongs to the class of tetrahydroisoquinolines, which are known to interact with various targets in the body, including receptors, enzymes, and ion channels . The specific targets of this compound would need to be determined through experimental studies.
Mode of action
Tetrahydroisoquinolines generally exert their effects by binding to their targets and modulating their activity . The exact mode of action of this compound would depend on its specific targets and the nature of its interaction with them.
Biochemical pathways
Tetrahydroisoquinolines can be involved in various biochemical pathways depending on their specific targets . They can influence signal transduction pathways, metabolic pathways, and others.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physicochemical properties. Tetrahydroisoquinolines, in general, are known to have good bioavailability and can be metabolized by various enzymes in the body .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. These effects could range from changes in cell signaling and function to potential therapeutic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. These factors can affect the compound’s solubility, stability, and interactions with its targets .
属性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O5S/c1-28-18-10-13-5-7-24(12-15(13)11-19(18)29-2)30(26,27)8-6-23-20(25)14-3-4-16(21)17(22)9-14/h3-4,9-11H,5-8,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSRHRDJFYOGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

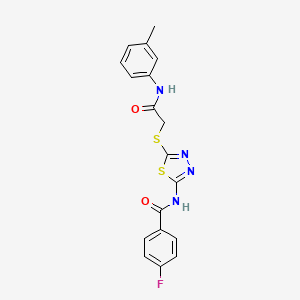
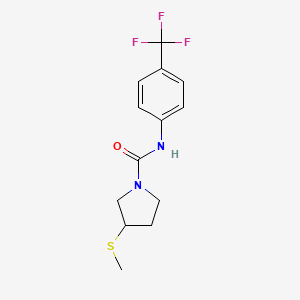
![2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938238.png)
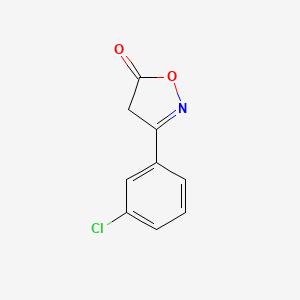
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2938242.png)
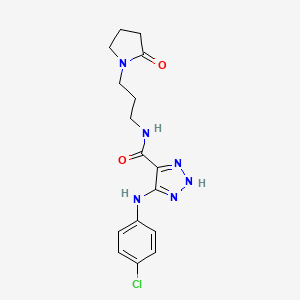
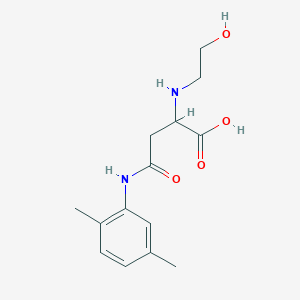
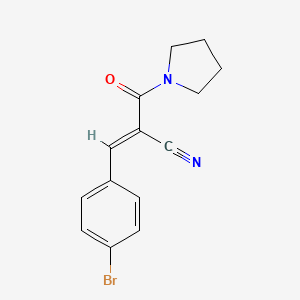
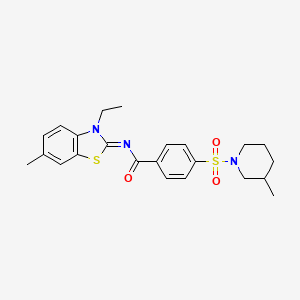
![7-(3-ethoxy-4-hydroxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2938249.png)
![2-Chloro-N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide](/img/structure/B2938250.png)
